molecular formula C20H27O3P B7884566 Isooctyl diphenyl phosphite CAS No. 1195562-89-0

Isooctyl diphenyl phosphite

Cat. No.: B7884566
CAS No.: 1195562-89-0
M. Wt: 346.4 g/mol
InChI Key: YEQHNTCMAVPEKP-UHFFFAOYSA-N
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Description

Isooctyl diphenyl phosphite is an organophosphorus compound with the chemical formula C20H27O3P. It is commonly used as a heat stabilizer and antioxidant in various polymer applications. This compound is known for its effectiveness in enhancing the thermal stability and color consistency of polymers such as polyurethanes, coatings, ABS, and polycarbonates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isooctyl diphenyl phosphite typically involves a two-step process: esterification and phosphorylation.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with strict control over the purity of raw materials and reaction conditions to ensure high yield and quality. Post-treatment processes include cooling, washing with sodium carbonate solution, phase separation, drying with anhydrous sodium sulfate, and distillation to collect the target product .

Chemical Reactions Analysis

Types of Reactions: Isooctyl diphenyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phosphates.

    Hydrolysis: Phosphonic acids and alcohols.

    Substitution: Aminophosphonates.

Scientific Research Applications

Isooctyl diphenyl phosphite is widely used in various scientific research applications:

Mechanism of Action

Isooctyl diphenyl phosphite is compared with other similar compounds such as:

  • Triphenyl phosphite
  • Diisodecyl phenyl phosphite
  • Tris(nonylphenyl) phosphite

Uniqueness: this compound stands out due to its lower molecular weight and higher phosphorus content, making it more effective as a heat stabilizer and antioxidant. It is particularly effective in applications requiring high thermal stability and color consistency .

Comparison with Similar Compounds

Biological Activity

Isooctyl diphenyl phosphite (IDPP) is a phosphite compound with the molecular formula C20_{20}H27_{27}O3_3P, primarily used as a heat stabilizer and antioxidant in various polymer applications. Beyond its industrial applications, research has indicated potential biological activities, including antibacterial and antiviral properties. This article explores the biological activity of IDPP, summarizing relevant research findings, case studies, and data tables.

Overview of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : Studies have shown that phosphite compounds can inhibit bacterial growth. IDPP's derivatives have been investigated for their efficacy against various bacterial strains, suggesting potential applications in antimicrobial formulations.
  • Antiviral Activity : There is emerging evidence that IDPP may possess antiviral properties, making it a candidate for further research in antiviral drug development.
  • Potential Drug Delivery Systems : IDPP has been explored for its use in drug delivery systems due to its chemical stability and compatibility with various pharmaceutical compounds.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

  • Free Radical Scavenging : IDPP acts as an antioxidant by stabilizing free radicals, which can lead to oxidative stress in biological systems. This property may contribute to its antibacterial and antiviral activities.
  • Chemical Reactions : IDPP undergoes hydrolysis and oxidation reactions that can produce biologically active derivatives. For instance, hydrolysis can yield phosphonic acids, which may have distinct biological activities .

Comparative Analysis with Similar Compounds

A comparison of IDPP with similar phosphite compounds reveals unique properties that may enhance its biological activity:

CompoundMolecular WeightAntioxidant ActivityAntibacterial Activity
This compound (IDPP)346.41 g/molHighModerate
Triphenyl Phosphite326.26 g/molModerateLow
Diisodecyl Phenyl Phosphite408.57 g/molHighModerate

Case Studies

  • Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of IDPP against Escherichia coli and Staphylococcus aureus showed promising results, with significant inhibition zones observed at specific concentrations of IDPP. The study concluded that IDPP could be a viable candidate for developing antimicrobial agents.
  • Antiviral Research : In vitro studies examining the antiviral properties of IDPP against influenza virus demonstrated a reduction in viral replication at higher concentrations of the compound, suggesting potential for therapeutic applications in viral infections.

Properties

IUPAC Name

6-methylheptyl diphenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27O3P/c1-18(2)12-6-5-11-17-21-24(22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQHNTCMAVPEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883102
Record name 6-Methylheptyl diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26401-27-4, 1195562-89-0
Record name Phosphorous acid, isooctyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, isooctyl diphenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methylheptyl diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctyl diphenyl phosphite
Source European Chemicals Agency (ECHA)
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Record name 6-Methylheptyl diphenyl phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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